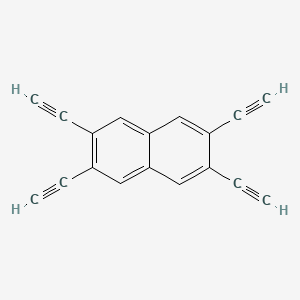
2,3,6,7-Tetraethynylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetraethynylnaphthalene is a polycyclic aromatic hydrocarbon with four ethynyl groups attached to the naphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraethynylnaphthalene typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple ethynyl groups to the naphthalene core. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetraethynylnaphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Various halogenating agents or organometallic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carbonyl derivatives such as ketones or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Functionalized naphthalene derivatives with different substituents replacing the ethynyl groups.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetraethynylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of 2,3,6,7-Tetraethynylnaphthalene involves its interaction with various molecular targets and pathways. The ethynyl groups can participate in π-π stacking interactions, enhancing the compound’s electronic properties. Additionally, the compound can act as an electron donor or acceptor, making it useful in electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetramethylnaphthalene: Similar structure but with methyl groups instead of ethynyl groups.
2,3,6,7-Tetrabromonaphthalene: Contains bromine atoms instead of ethynyl groups.
Tetrathiafulvalene-2,3,6,7-tetrathiolate: A sulfur-containing analogue with similar electronic properties.
Uniqueness
2,3,6,7-Tetraethynylnaphthalene is unique due to its ethynyl groups, which provide distinct electronic properties and reactivity compared to its analogues. These properties make it particularly valuable in the development of advanced materials and electronic devices.
Propiedades
Fórmula molecular |
C18H8 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2,3,6,7-tetraethynylnaphthalene |
InChI |
InChI=1S/C18H8/c1-5-13-9-17-11-15(7-3)16(8-4)12-18(17)10-14(13)6-2/h1-4,9-12H |
Clave InChI |
ORKRZEPBSOWQEW-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=CC(=C(C=C2C=C1C#C)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B13349685.png)

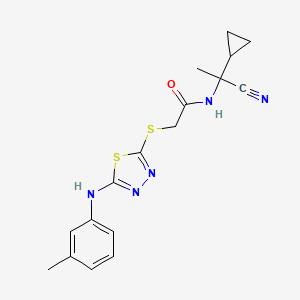
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)
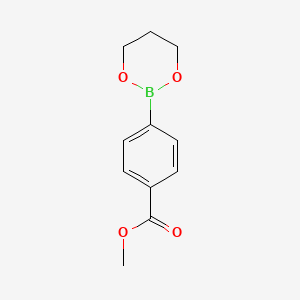
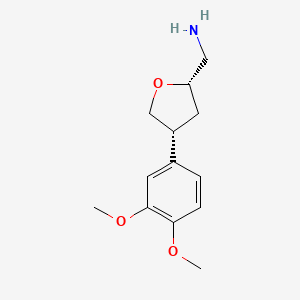


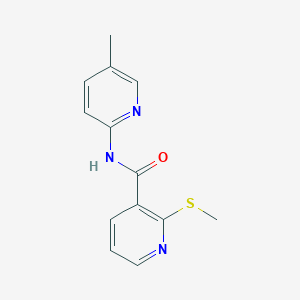
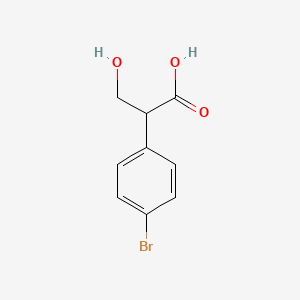



![3-[(Bromoacetyl)amino]benzenesulfonyl fluoride](/img/structure/B13349745.png)
